![molecular formula C12H10FN B080646 4'-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 10540-45-1](/img/structure/B80646.png)
4'-Fluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
“4’-Fluoro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9F . It is a derivative of biphenyl, which consists of two benzene rings connected by a single carbon-carbon bond .
Molecular Structure Analysis
The molecular structure of “4’-Fluoro-[1,1’-biphenyl]-3-amine” consists of a biphenyl core with a fluorine atom attached to one of the phenyl rings . The IUPAC Standard InChIKey for this compound is RUYZJEIKQYLEGZ-UHFFFAOYSA-N .
Scientific Research Applications
Use in Organic Synthesis
“3-(4-fluorophenyl)aniline” is used in organic synthesis . It’s a key component in the synthesis of aminobenzophenone derivatives via the Friedel–Crafts benzoylation process . This process is crucial in the creation of various organic compounds.
Synthesis of Aminobenzophenones
This compound plays a significant role in the synthesis of aminobenzophenones . Aminobenzophenones are important groups for anticancer therapy . They are known as precursors for the synthesis of a wide range of benzothiazole and triazole derivatives .
Use in the Creation of Pyrazolo[3,4-b]pyridines
“3-(4-fluorophenyl)aniline” is also used in the creation of pyrazolo[3,4-b]pyridines . These compounds are important due to their affinity to enzymes or receptors involved in critical biological processes .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of related compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Related compounds such as indole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-fluorophenyl)aniline could potentially influence a broad spectrum of biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a range of biological activities , suggesting that 3-(4-fluorophenyl)aniline could potentially have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3-(4-fluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWUJLSKEHCTSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382210 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-[1,1'-biphenyl]-3-amine | |
CAS RN |
10540-45-1 |
Source
|
Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10540-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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